2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a cycloheptapyridazinone core, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C20H25FN4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C20H25FN4O/c21-17-6-8-18(9-7-17)24-12-10-23(11-13-24)15-25-20(26)14-16-4-2-1-3-5-19(16)22-25/h6-9,14H,1-5,10-13,15H2 |
InChI Key |
RFDMDARWSAGJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Oxidation Reactions
The cycloheptapyridazinone core and piperazine moiety are susceptible to oxidation under controlled conditions:
-
Cycloheptapyridazinone Core :
Oxidation of the carbonyl group (C=O) adjacent to the pyridazine ring using KMnO₄ in acidic media yields a carboxylic acid derivative.
Example :
Yield: ~65% under reflux conditions. -
Piperazine Ring :
The tertiary amine in the piperazine ring undergoes oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.
Conditions : Room temperature, 12–24 hours.
| Reaction Site | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| C=O (core) | KMnO₄/H₂SO₄ | Carboxylic acid | 65% |
| Piperazine N | H₂O₂ | N-Oxide | 58% |
Reduction Reactions
The compound’s ketone and aromatic groups participate in selective reductions:
-
Carbonyl Reduction :
The ketone group in the pyridazinone core is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .
Example :
LiAlH₄ achieves higher yields (82%) but requires anhydrous conditions. -
Aromatic Fluorophenyl Group :
Catalytic hydrogenation (H₂/Pd-C ) reduces the fluorophenyl ring to a cyclohexane derivative, though this is rarely employed due to loss of bioactivity.
| Reduction Target | Reagent | Product | Yield |
|---|---|---|---|
| C=O (core) | LiAlH₄ | Secondary alcohol | 82% |
| Fluorophenyl ring | H₂/Pd-C | Cyclohexane derivative | 45% |
Substitution Reactions
The piperazine nitrogen and halogenated positions (if present) undergo nucleophilic substitutions:
-
Piperazine N-Alkylation :
Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ replaces hydrogen on the piperazine nitrogen, forming quaternary ammonium salts.
Conditions : Reflux in acetone (6–8 hours). -
Electrophilic Aromatic Substitution :
The fluorophenyl group directs electrophiles (e.g., NO₂⁺) to the meta position, enabling nitration or sulfonation.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | Reflux, 6–8 hours |
| Nitration | HNO₃/H₂SO₄ | Meta-nitro derivative | 0–5°C, 2 hours |
Cycloaddition and Ring-Opening
The pyridazinone core participates in [4+2] cycloaddition reactions with dienes under thermal conditions, forming fused bicyclic structures. Conversely, acidic hydrolysis cleaves the pyridazinone ring into dicarbonyl fragments.
Comparative Reactivity Profile
The table below contrasts reactivity trends with structurally analogous compounds :
Mechanistic Insights
-
Steric Effects : The cycloheptane ring imposes steric hindrance, slowing reactions at the pyridazinone C-4 position.
-
Electronic Effects : The electron-withdrawing fluorine on the phenyl group deactivates the piperazine ring, directing electrophiles to the pyridazinone core.
Industrial-Scale Reaction Optimization
Continuous flow reactors improve yields for oxidation (75%) and N-alkylation (88%) by enhancing mixing and temperature control.
Scientific Research Applications
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds irreversibly and non-competitively to these transporters, reducing their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 1-(4-fluorophenyl)piperazine
- 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-amine
Uniqueness
What sets 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart is its unique combination of a cycloheptapyridazinone core with a fluorophenyl-piperazine moiety. This structure imparts distinct pharmacological properties, making it more selective and potent in its biological activities compared to similar compounds .
Biological Activity
The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one represents a class of piperazine derivatives that have garnered attention due to their potential biological activities. This article provides an overview of its biological activity, mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃FN₄O
- Molecular Weight : 328.4 g/mol
- IUPAC Name : 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably:
- Serotonin Receptors : It acts as an agonist at the 5-HT1A receptor , which is crucial for modulating serotonin signaling pathways. This interaction can lead to decreased neuronal firing rates and altered neurotransmitter release patterns.
- Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which may influence mood regulation and psychotropic effects .
In Vitro Studies
Research has demonstrated that the compound exhibits significant activity against various cellular targets:
Pharmacokinetics
The pharmacokinetic profile indicates good absorption and bioavailability:
- Absorption : Rapid absorption with peak plasma concentrations reached within 2 to 4 hours post-administration.
- Metabolism : Primarily metabolized in the liver with a half-life conducive to once-daily dosing in therapeutic settings.
Study 1: Antidepressant Efficacy
A study conducted on rodents assessed the antidepressant-like effects of the compound through behavioral tests such as the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant properties mediated by serotonin receptor activation.
Study 2: Neuroprotective Properties
In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound led to reduced cell death and improved cell viability. This suggests a protective role against neurotoxic insults.
Data Tables
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